ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
Overview
Description
Trifluoromethylated compounds, such as “ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate”, are often used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties . The trifluoromethyl group enhances the stability, lipophilicity, and bioavailability of these compounds .
Synthesis Analysis
The synthesis of trifluoromethylated compounds often involves the use of trifluoromethyl-containing building blocks. Commonly used building blocks include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, and ethyl 4,4,4-trifluoro-3-oxobutanoate .
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds is characterized by the presence of a trifluoromethyl group (-CF3) attached to a carbon atom. This group significantly influences the electronic properties of the molecule, often enhancing its reactivity .
Chemical Reactions Analysis
Trifluoromethylated compounds can participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions, where the trifluoromethyl group acts as a leaving group .
Physical And Chemical Properties Analysis
Trifluoromethylated compounds often exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. This group can enhance the lipophilicity, stability, and bioavailability of the compounds .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
It’s worth noting that trifluoromethyl-containing compounds often exhibit unique interactions with their targets due to the unique physicochemical properties of the fluorine atom .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can be used as substrates for monitoring cytochrome p450 activity , a key enzyme involved in drug metabolism.
Pharmacokinetics
It’s known that the trifluoromethyl group can significantly influence the pharmacokinetic properties of a compound .
Result of Action
Compounds with similar structures have shown antifungal activity .
Action Environment
It’s known that environmental conditions can significantly impact the effectiveness of similar compounds .
Safety and Hazards
Future Directions
The field of trifluoromethylated compounds is a rapidly evolving area of research, with potential applications in various industries including pharmaceuticals, agrochemicals, and materials science . Future research will likely focus on developing new synthetic methods, exploring novel applications, and improving our understanding of their biological activity .
properties
IUPAC Name |
ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-2-14-7(13)5-3-12-4-6(5)8(9,10)11/h3-4,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRFQUCZHDBZHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559511 | |
Record name | Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120732-04-9 | |
Record name | Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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